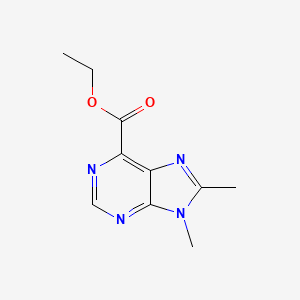
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with an azepane group and a chlorine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-thiadiazole with azepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The azepane group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or acetonitrile at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 3-(Azepan-1-yl)-5-amino-1,2,4-thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets, making it a candidate for antimicrobial, antifungal, and anticancer agents.
Materials Science: The compound’s ability to form stable heterocyclic structures makes it useful in the design of new materials with specific electronic or optical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The azepane group can enhance the compound’s binding affinity to biological targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(Azepan-1-yl)-2,2-dimethylpropylamine
- N-[3-(azepan-1-yl)propanoyl]glycine
- 1-(Azepan-1-yl)dodecan-1-one
Uniqueness
3-(Azepan-1-yl)-5-chloro-1,2,4-thiadiazole is unique due to the presence of both the azepane group and the thiadiazole ring. This combination provides a distinct set of chemical and biological properties that are not commonly found in other compounds. The chlorine atom further enhances its reactivity and potential for derivatization, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C8H12ClN3S |
|---|---|
Poids moléculaire |
217.72 g/mol |
Nom IUPAC |
3-(azepan-1-yl)-5-chloro-1,2,4-thiadiazole |
InChI |
InChI=1S/C8H12ClN3S/c9-7-10-8(11-13-7)12-5-3-1-2-4-6-12/h1-6H2 |
Clé InChI |
YCYKRAZAHOTDKF-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)C2=NSC(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Indolo[2,3-a]quinolizine](/img/structure/B11887597.png)
![4-Bromo-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B11887616.png)


![2,3,8,9-Tetrahydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11887634.png)








